molecular formula C14H18N2O4 B12982965 1-Benzyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate

1-Benzyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate

Cat. No.: B12982965
M. Wt: 278.30 g/mol
InChI Key: DMYAHNRIJNKMAH-VXGBXAGGSA-N
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Description

1-Benzyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

The synthesis of 1-Benzyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and methyl acrylate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve optimization of reaction parameters to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Benzyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-Benzyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceutical agents. It may exhibit biological activity that can be harnessed for therapeutic purposes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the development of new synthetic methodologies.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use.

Comparison with Similar Compounds

1-Benzyl 2-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:

    1-Benzyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate: This compound differs by having a hydroxyl group instead of an amino group, leading to different chemical and biological properties.

    1-Benzyl 2-methyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate:

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

1-O-benzyl 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C14H18N2O4/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,15H2,1H3/t11-,12-/m1/s1

InChI Key

DMYAHNRIJNKMAH-VXGBXAGGSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)N

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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